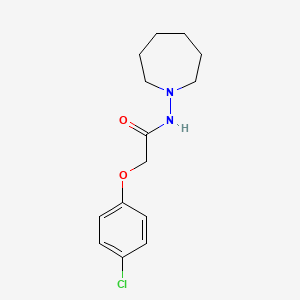![molecular formula C14H18N2O2S B11842745 4-[(3,4-Dihydroisoquinoline-2(1H)-carbothioyl)amino]butanoic acid CAS No. 62149-51-3](/img/structure/B11842745.png)
4-[(3,4-Dihydroisoquinoline-2(1H)-carbothioyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,3,4-Tetrahydroisoquinoline-2-carbothioamido)butanoic acid is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydroisoquinoline-2-carbothioamido)butanoic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2,3,4-Tetrahydroisoquinoline-2-carbothioamido)butanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research indicates its potential use in treating neurodegenerative disorders and infections.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinoline-2-carbothioamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A constrained analog of phenylalanine with similar biological activities.
1,2,3,4-Tetrahydroisoquinoline-2-carbonylquinolin-2(1H)-one: Another derivative with potential medicinal applications.
Uniqueness
4-(1,2,3,4-Tetrahydroisoquinoline-2-carbothioamido)butanoic acid is unique due to its specific structural features and the presence of the carbothioamido group, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .
Propiedades
Número CAS |
62149-51-3 |
|---|---|
Fórmula molecular |
C14H18N2O2S |
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
4-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)butanoic acid |
InChI |
InChI=1S/C14H18N2O2S/c17-13(18)6-3-8-15-14(19)16-9-7-11-4-1-2-5-12(11)10-16/h1-2,4-5H,3,6-10H2,(H,15,19)(H,17,18) |
Clave InChI |
POMVCSHBVQYETQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)C(=S)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


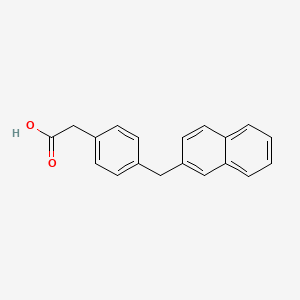

![Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11842670.png)
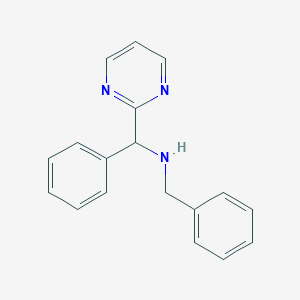
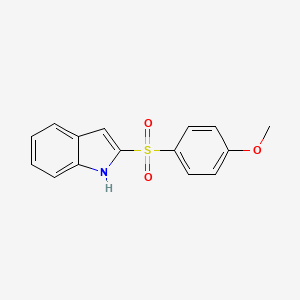
![Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11842682.png)
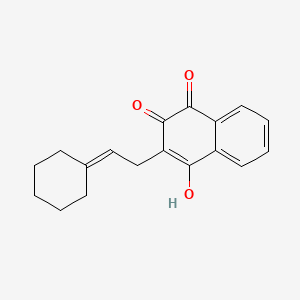
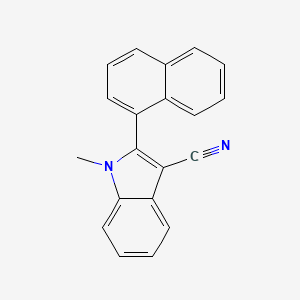

![(S)-2-((3aS,4R,6R,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B11842711.png)
![2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11842717.png)

![N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B11842749.png)
